Mallotojaponin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

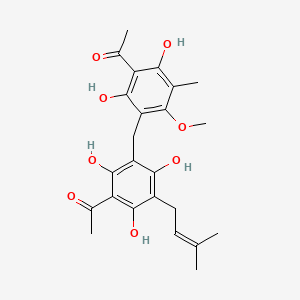

Mallotojaponin is a natural product found in Lotus corniculatus, Lotus japonicus, and Mallotus japonicus with data available.

Scientific Research Applications

Antimicrobial Applications

1. Synergistic Effects Against Methicillin-resistant Staphylococcus aureus (MRSA)

Recent studies have demonstrated that mallotojaponin B exhibits significant antibacterial properties, especially when combined with chloramphenicol. In a study published in 2023, this compound B was shown to have a minimum inhibitory concentration (MIC) of 12.5 μg/mL against MRSA, which is notably more effective than chloramphenicol alone (MIC = 250 μg/mL) . The combination therapy not only displayed a synergistic effect (mean fractional inhibitory concentration index of 0.393) but also demonstrated bactericidal activity by inducing nucleotide leakage and inhibiting biofilm formation.

2. Anti-inflammatory Properties

This compound has also been linked to anti-inflammatory effects. An extract from Mallotus oppositifolius was shown to inhibit pro-inflammatory cytokine production during macrophage activation, indicating potential applications in inflammatory diseases .

Antimalarial Applications

1. Antiplasmodial Activity

This compound C and its derivatives have been extensively studied for their antimalarial properties. A study reported that this compound C exhibited potent activity against chloroquine-resistant Plasmodium falciparum, with IC50 values as low as 0.14 μM . This compound was effective in clearing asexual intraerythrocytic stages of the malaria parasite and significantly reduced the presence of mature gametocytes.

2. Derivative Synthesis and Evaluation

Research has focused on synthesizing various derivatives of this compound C to enhance its antimalarial efficacy. Some derivatives showed comparable or improved activity against Plasmodium falciparum, highlighting the importance of structural modifications for optimizing biological activity .

Antiproliferative Activities

1. Cancer Cell Line Studies

Mallotojaponins have demonstrated antiproliferative effects against various cancer cell lines. For instance, compounds derived from Mallotus oppositifolius exhibited significant cytotoxicity against the A2780 human ovarian cancer cell line, with IC50 values ranging from 1.10 μM to 6.3 μM for different derivatives . This suggests potential applications in cancer therapeutics.

Summary Table of this compound Applications

Properties

CAS No. |

86828-07-1 |

|---|---|

Molecular Formula |

C24H28O8 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

1-[3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |

InChI |

InChI=1S/C24H28O8/c1-10(2)7-8-14-20(28)15(22(30)18(13(5)26)21(14)29)9-16-23(31)17(12(4)25)19(27)11(3)24(16)32-6/h7,27-31H,8-9H2,1-6H3 |

InChI Key |

GEWBQPFQVFANET-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C(=O)C)O |

Key on ui other cas no. |

86828-07-1 |

Synonyms |

3-(3,3-dimethylallyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)phloroacetophenone mallotojaponin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.